molecular formula C7H15NO2 B13197976 4-Amino-2-hydroxy-2,3,3-trimethylbutanal

4-Amino-2-hydroxy-2,3,3-trimethylbutanal

Cat. No.: B13197976
M. Wt: 145.20 g/mol
InChI Key: MVMRJHWAKAFXIX-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-2,3,3-trimethylbutanal is an organic compound with the molecular formula C7H15NO2. It is characterized by the presence of an amino group, a hydroxyl group, and a trimethyl-substituted butanal structure. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-2,3,3-trimethylbutanal typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trimethylbutanal with ammonia and a suitable oxidizing agent to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-2,3,3-trimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-amino-2-oxo-2,3,3-trimethylbutanal.

    Reduction: Formation of 4-amino-2-hydroxy-2,3,3-trimethylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-hydroxy-2,3,3-trimethylbutanal is utilized in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-2,3,3-trimethylbutanal involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-hydroxy-2,3,3-trimethylbutanol
  • 4-Amino-2-oxo-2,3,3-trimethylbutanal
  • 2,3,3-Trimethylbutanal

Uniqueness

4-Amino-2-hydroxy-2,3,3-trimethylbutanal is unique due to the presence of both amino and hydroxyl groups on a trimethyl-substituted butanal backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-amino-2-hydroxy-2,3,3-trimethylbutanal

InChI

InChI=1S/C7H15NO2/c1-6(2,4-8)7(3,10)5-9/h5,10H,4,8H2,1-3H3

InChI Key

MVMRJHWAKAFXIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C)(C=O)O

Origin of Product

United States

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